Cas no 73328-71-9 (1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%))

1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%) 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
- 1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one
- FT-0666579
- N-(2,6-dichloro-4-hydroxyphenyl) oxindole
- 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%)
- N-(2,6-dichloro-4-hydroxyphenyl)-oxindole
- 1-(2,6-dichloro-4-hydroxyphenyl)-2,3-dihydro-1H-indol-2-one
- NS00040921
- 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
- N-(2,6-dichloro-4-hydroxyphenyl)oxindole
- DTXSID50576745
- SCHEMBL7165264
- 73328-71-9
- QZGDFRBQDMINQA-UHFFFAOYSA-N
- 1-(2,6-Dichloro-4-hydroxyphenyl)indolin-2-one
- AE-641/12197034
-
- インチ: InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2
- InChIKey: QZGDFRBQDMINQA-UHFFFAOYSA-N
- SMILES: C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl
計算された属性
- 精确分子量: 293.0010339g/mol
- 同位素质量: 293.0010339g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 353
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- XLogP3: 3.4
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D434670-10mg |
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%) |
73328-71-9 | 10mg |
$ 351.00 | 2023-09-07 | ||
TRC | D434670-25mg |
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%) |
73328-71-9 | 25mg |
$787.00 | 2023-05-18 | ||
TRC | D434670-50mg |
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%) |
73328-71-9 | 50mg |
$1453.00 | 2023-05-18 | ||
A2B Chem LLC | AH17569-2mg |
1-(2,6-DICHLORO-4-HYDROXPHENYL)-1,3-DIHYDROINDOL-2-ONE |
73328-71-9 | 2mg |
$245.00 | 2023-12-30 | ||
A2B Chem LLC | AH17569-5mg |
1-(2,6-DICHLORO-4-HYDROXPHENYL)-1,3-DIHYDROINDOL-2-ONE |
73328-71-9 | 5mg |
$286.00 | 2023-12-30 | ||
TRC | D434670-2mg |
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%) |
73328-71-9 | 2mg |
$ 138.00 | 2023-09-07 | ||
TRC | D434670-5mg |
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%) |
73328-71-9 | 5mg |
$ 184.00 | 2023-09-07 | ||
A2B Chem LLC | AH17569-10mg |
1-(2,6-DICHLORO-4-HYDROXPHENYL)-1,3-DIHYDROINDOL-2-ONE |
73328-71-9 | 10mg |
$436.00 | 2023-12-30 |
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%) 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%)に関する追加情報
Introduction to 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (CAS No. 73328-71-9)
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (CAS No. 73328-71-9) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a dihydroindolone derivative, has garnered attention due to its potential therapeutic applications and unique chemical structure. The compound is characterized by its dichloro and hydroxy substituents on the phenyl ring, which contribute to its distinct pharmacological properties.
The chemical structure of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one is composed of a dihydroindole core with a substituted phenyl ring. The presence of the dichloro and hydroxy groups on the phenyl ring imparts specific reactivity and solubility characteristics that are crucial for its biological activity. These features make it a valuable candidate for various medicinal applications, including the development of new drugs and therapeutic agents.
Recent studies have highlighted the potential of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. The mechanism of action involves the inhibition of specific enzymes and signaling pathways that are implicated in inflammatory responses and cancer progression.
In addition to its therapeutic potential, 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one has been studied for its ability to modulate cellular processes. A study conducted by researchers at the University of California demonstrated that this compound can effectively inhibit the activity of certain kinases, which are key enzymes involved in cell signaling and proliferation. This property makes it a promising lead compound for the development of targeted therapies.
The synthesis of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one has been optimized through various methodologies to improve yield and purity. One common approach involves the condensation of 2,6-dichloro-4-hydroxybenzaldehyde with an appropriate amine followed by cyclization under suitable conditions. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a larger scale.
The physicochemical properties of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one are also well-characterized. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is moderately soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays and drug formulation studies.
Clinical trials involving 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one-based formulations are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These findings suggest that this compound has a favorable safety profile and may be suitable for further clinical development.
The potential applications of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one extend beyond traditional pharmaceuticals. It has also been explored for use in diagnostic imaging agents due to its ability to bind selectively to certain biomolecules. This property could be leveraged to develop new imaging techniques for early disease detection and monitoring treatment response.
In conclusion, 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (CAS No. 73328-71-9) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and applications, this compound is likely to play an increasingly important role in advancing medical science.
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